molecular formula C14H13N3O2 B2920068 4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one CAS No. 300839-31-0

4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one

Cat. No. B2920068
CAS RN: 300839-31-0
M. Wt: 255.277
InChI Key: LWAAWXPHUVBIOH-UHFFFAOYSA-N
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Description

4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one, also known as 4-AMIP, is a heterocyclic compound with both pyrazole and indole rings. 4-AMIP is known for its wide range of applications in the field of scientific research, from synthesizing new compounds to studying biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structure : Research on derivatives of 4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one, such as 5-pyrazol-4,5-dihydropyrazoles, has been conducted, showcasing efficient synthesis methods and structural elucidation through single crystal X-ray diffraction. These studies provide insights into the compound's synthesis pathways and crystallographic characteristics, offering a foundation for further chemical investigations (Xie et al., 2008).

  • Structural Evaluation : The synthesis and crystal structures of related compounds have been reported, highlighting the chemical versatility and structural diversity achievable through modifications of the indole and pyrazole units. This includes the analysis of molecular structures through IR, NMR, and mass spectroscopy, contributing to the understanding of the compound's chemical behavior (Kukuljan et al., 2016).

Biological Activity

  • Antimicrobial Activity : Novel derivatives of indol compounds containing 4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one have been synthesized and evaluated for antimicrobial activity. These studies explore the compound's potential in developing new antimicrobial agents, underlining its significance in medicinal chemistry (Sreeramulu & Ashokgajapathiraju, 2014).

  • Anti-cancer Agents : The synthesis of indolyl pyrazole scaffolds, incorporating the subject compound, has been undertaken with the aim of discovering new anti-cancer agents. Molecular modeling and cytotoxicity assays against cancer cell lines have been performed, demonstrating the potential therapeutic applications of these compounds (Gaddam, Dubey, & Chittireddy, 2020).

Chemical Properties and Reactivity

  • Electronic Structure and Reactivity : Studies have focused on the solid-state and calculated electronic structure of related pyrazole derivatives, providing insights into the compound's reactivity and interaction in the solid state. These investigations contribute to a deeper understanding of the electronic properties and potential chemical applications (Frey, Schoeller, & Herdtweck, 2014).

  • Multi-component Reaction Synthesis : Research has demonstrated the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives via a multi-component reaction in ionic liquid, showcasing the compound's versatility in facilitating complex chemical reactions (Xiao, Lei, & Hu, 2011).

properties

IUPAC Name

4-(1-acetylindol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-8-13(14(19)16-15-8)11-7-17(9(2)18)12-6-4-3-5-10(11)12/h3-7,13H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAAWXPHUVBIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1C2=CN(C3=CC=CC=C32)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one
Reactant of Route 2
4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one
Reactant of Route 3
4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one
Reactant of Route 4
4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one
Reactant of Route 5
4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one
Reactant of Route 6
4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one

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